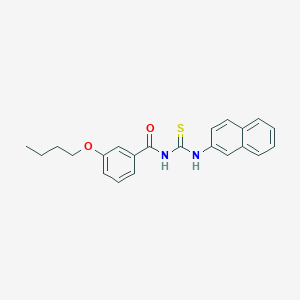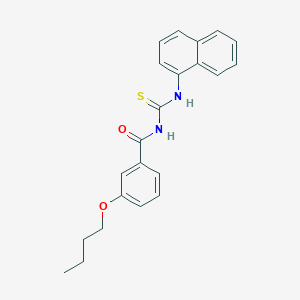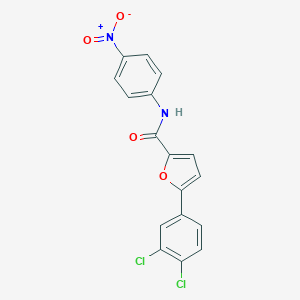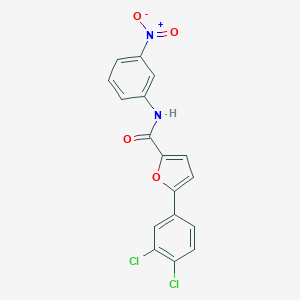
N-(3-fluorobenzoyl)-N'-(2-fluorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorobenzoyl)-N'-(2-fluorophenyl)thiourea is a chemical compound with the molecular formula C14H10F2N2OS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of fluorine atoms, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzoyl)-N'-(2-fluorophenyl)thiourea typically involves the reaction of 3-fluorobenzoyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(3-fluorobenzoyl)-N'-(2-fluorophenyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
科学研究应用
N-(3-fluorobenzoyl)-N'-(2-fluorophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-fluorobenzoyl)-N'-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- 3-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide
- 2-fluoro-N-[(2-fluorophenyl)carbamothioyl]benzamide
Uniqueness
Compared to similar compounds, N-(3-fluorobenzoyl)-N'-(2-fluorophenyl)thiourea is unique due to the presence of fluorine atoms at specific positions on the benzamide and phenyl rings. This structural feature enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H10F2N2OS |
|---|---|
分子量 |
292.31 g/mol |
IUPAC 名称 |
3-fluoro-N-[(2-fluorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10F2N2OS/c15-10-5-3-4-9(8-10)13(19)18-14(20)17-12-7-2-1-6-11(12)16/h1-8H,(H2,17,18,19,20) |
InChI 键 |
ZZOZVWJJFDLIHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F)F |
规范 SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-2-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B313749.png)
![5-bromo-2-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B313750.png)
![N-[4-({3-[(4-chlorobenzyl)oxy]benzylidene}amino)phenyl]acetamide](/img/structure/B313752.png)
![N-[4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)phenyl]acetamide](/img/structure/B313753.png)
![Methyl 4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B313754.png)


![N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B313760.png)


![3-butoxy-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B313765.png)
![3-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B313766.png)
![N-[(4-butylphenyl)carbamothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B313767.png)
![N-{[4-(butan-2-yl)phenyl]carbamothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B313768.png)
